molecular formula C21H26N4O4 B2392440 methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 1049350-17-5

methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2392440
CAS No.: 1049350-17-5
M. Wt: 398.463
InChI Key: ADOMZIHVXCICKD-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Systems Synthesis

  • Synthesis of Fused Heterocyclic Systems: Methyl 2-[bis(acetyl)ethenyl]aminopropenoate, a compound related to the requested chemical, reacts with N- and C-nucleophiles to create fused heterocyclic systems. These systems include derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, which are important for the development of novel pharmaceuticals and materials (Selič & Stanovnik, 1997).

Synthetic Methodology Development

  • Efficient Synthesis Processes: Research has focused on developing efficient syntheses of related compounds, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate. These methodologies enable access to a library of pyrrole derivatives, which are valuable in medicinal chemistry (Dawadi & Lugtenburg, 2011).

Supramolecular Structures

  • Hydrogen-Bonded Supramolecular Structures: Compounds like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate demonstrate the ability to form hydrogen-bonded structures in multiple dimensions. This property is significant for designing new materials and understanding molecular interactions (Portilla et al., 2007).

Corrosion Inhibition

  • Corrosion Inhibition Properties: Research into Schiff base derivatives with multiple pyridine and benzene rings, which are structurally related, reveals their potential as corrosion inhibitors in industrial applications. These studies include exploring their adsorption behavior and effectiveness in protecting metals (Ji et al., 2016).

Pharmaceutical Research

  • Potential as Pharmacological Agents: Novel syntheses of compounds related to the requested chemical target structures such as pyrrolo[2,1-c][1,4]benzodiazocines, which have potential applications in pharmaceutical research, particularly in the development of new therapeutic agents (Koriatopoulou et al., 2008).

Environmental Applications

  • Removal and Recovery of Anions: Certain benzoate derivatives have been studied for their ability to selectively precipitate anions from solutions. This application is crucial for environmental remediation and the treatment of industrial waste (Heininger & Meloan, 1992).

Catalysis and Organic Synthesis

  • Oxindole Synthesis via Palladium-Catalyzed C-H Functionalization: Related compounds are used in the synthesis of oxindoles, a critical process in organic synthesis and medicinal chemistry (Magano et al., 2014).

Antitumor Agents

  • Potential Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase: Specific analogues related to the chemical have been synthesized as potential dual inhibitors of crucial enzymes, suggesting their use as antitumor agents (Gangjee et al., 2003).

Properties

IUPAC Name

methyl 4-[[2-[[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amino]-2-oxoacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-24-11-5-6-17(24)18(25-12-3-4-13-25)14-22-19(26)20(27)23-16-9-7-15(8-10-16)21(28)29-2/h5-11,18H,3-4,12-14H2,1-2H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOMZIHVXCICKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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